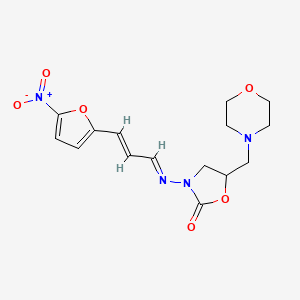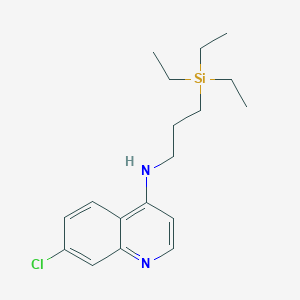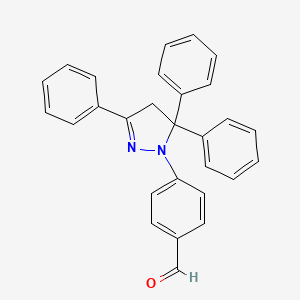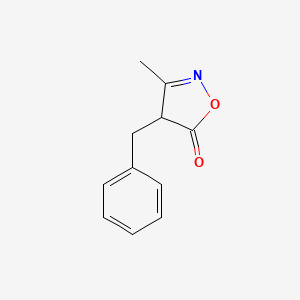![molecular formula C20H20FNO B12887663 [1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol CAS No. 113053-19-3](/img/structure/B12887663.png)
[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is a complex organic compound with a unique structure that includes a pyrrole ring substituted with fluorophenyl, isopropyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with isopropylamine to form an imine intermediate, which then undergoes cyclization with phenylacetylene in the presence of a catalyst to form the pyrrole ring. The final step involves the reduction of the imine group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
作用機序
The mechanism of action of (1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one): A cathinone derivative with stimulant properties.
(1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one): A designer drug with psychoactive effects.
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol: A compound with similar structural features but different biological activities.
Uniqueness
(1-(4-Fluorophenyl)-3-isopropyl-5-phenyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of fluorophenyl, isopropyl, and phenyl groups makes it a versatile compound for various applications in scientific research.
特性
CAS番号 |
113053-19-3 |
|---|---|
分子式 |
C20H20FNO |
分子量 |
309.4 g/mol |
IUPAC名 |
[1-(4-fluorophenyl)-5-phenyl-3-propan-2-ylpyrrol-2-yl]methanol |
InChI |
InChI=1S/C20H20FNO/c1-14(2)18-12-19(15-6-4-3-5-7-15)22(20(18)13-23)17-10-8-16(21)9-11-17/h3-12,14,23H,13H2,1-2H3 |
InChIキー |
KNPQAGIDTGIKGF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)


![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)

![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)






